2-Sec-butylpyrazine
Overview
Description
2-Sec-butylpyrazine: is an organic compound with the molecular formula C8H12N2 . It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is known for its distinctive odor, often described as earthy or nutty, and is used in various applications, including flavoring agents and fragrance components .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sec-butylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazine ring. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to manufacturers, but they generally involve similar principles of cyclization and catalytic enhancement .
Chemical Reactions Analysis
Types of Reactions: 2-Sec-butylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazine derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyrazine derivatives with various functional groups attached to the pyrazine ring.
Scientific Research Applications
2-Sec-butylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with pyrazine-based structures.
Industry: It is used in the flavor and fragrance industry to impart earthy and nutty notes to products such as food, beverages, and perfumes .
Mechanism of Action
The mechanism of action of 2-Sec-butylpyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Isopropyl-3-methoxypyrazine
- 2-Isobutyl-3-methoxypyrazine
- 2-Methoxy-3-(1-methylpropyl)pyrazine
Comparison: 2-Sec-butylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and sensory properties. Compared to similar compounds, it has a more pronounced earthy and nutty odor, making it particularly valuable in flavor and fragrance applications .
Properties
IUPAC Name |
2-butan-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFQZEXYZVZKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335935, DTXSID601311206 | |
Record name | 2-Sec-butylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Methylpropyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29460-93-3, 124070-52-6 | |
Record name | 2-(1-Methylpropyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29460-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Sec-butylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Methylpropyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.